molecular formula C13H26Sn B14084747 (4-tert-Butylcyclohex-1-en-1-yl)(trimethyl)stannane CAS No. 102073-66-5

(4-tert-Butylcyclohex-1-en-1-yl)(trimethyl)stannane

Cat. No.: B14084747
CAS No.: 102073-66-5
M. Wt: 301.06 g/mol
InChI Key: MAHIMLVSYMPYIM-UHFFFAOYSA-N
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Description

Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is an organotin compound with the molecular formula C13H22Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a cyclohexenyl group and three methyl groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- typically involves the reaction of a cyclohexenyl derivative with a tin reagent. One common method is the reaction of 4-(1,1-dimethylethyl)-1-cyclohexen-1-yl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The tin atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atom can form bonds with various biological molecules, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as its role in catalysis or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Stannane, trimethyl(1-methylethyl)-: This compound has a similar structure but with an isopropyl group instead of a cyclohexenyl group.

    Stannane, [4-(1,1-dimethylethyl)phenyl]trimethyl-: This compound features a phenyl group instead of a cyclohexenyl group.

Uniqueness

Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is unique due to the presence of the cyclohexenyl group, which imparts different chemical and physical properties compared to its analogs

Properties

CAS No.

102073-66-5

Molecular Formula

C13H26Sn

Molecular Weight

301.06 g/mol

IUPAC Name

(4-tert-butylcyclohexen-1-yl)-trimethylstannane

InChI

InChI=1S/C10H17.3CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;;;;/h5,9H,6-8H2,1-3H3;3*1H3;

InChI Key

MAHIMLVSYMPYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)[Sn](C)(C)C

Origin of Product

United States

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